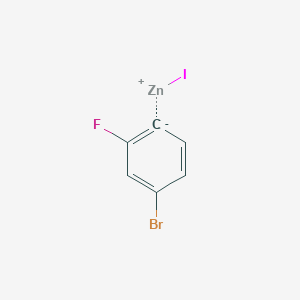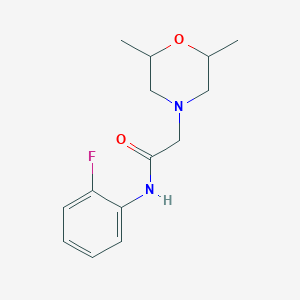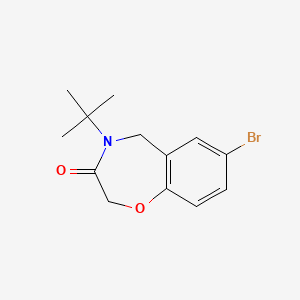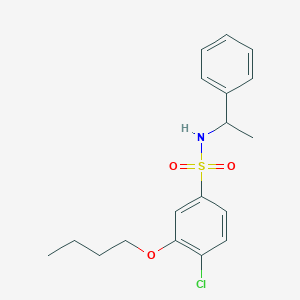
3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide, also known as BPCBES, is a sulfonamide compound that has gained interest in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide inhibits the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in certain types of cancer cells. By inhibiting CAIX, 3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide prevents the acidification of the extracellular environment, which is necessary for cancer cell survival and growth. This leads to decreased cancer cell proliferation and increased cancer cell death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. It has also been studied for its potential use as an antibacterial and antifungal agent, as it has been shown to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide in lab experiments is its specificity for CAIX, which makes it a promising candidate for targeted cancer therapy. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations are limitations that must be considered.
Direcciones Futuras
There are several future directions for research on 3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide. One area of interest is its potential use in combination therapy with other anticancer agents. Another direction is the development of more soluble derivatives of 3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide for improved efficacy. Additionally, further studies are needed to fully understand its mechanisms of action and potential applications in other fields of research.
Métodos De Síntesis
The synthesis of 3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 1-phenylethylamine and n-butyl bromide in the presence of potassium carbonate. The resulting product is then reduced with palladium on carbon to obtain 3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide.
Aplicaciones Científicas De Investigación
3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. 3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide has also been studied for its anti-inflammatory effects, as well as its potential use as an antibacterial and antifungal agent.
Propiedades
IUPAC Name |
3-butoxy-4-chloro-N-(1-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3S/c1-3-4-12-23-18-13-16(10-11-17(18)19)24(21,22)20-14(2)15-8-6-5-7-9-15/h5-11,13-14,20H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRKDSNWNZAGIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-4-chloro-N-(1-phenylethyl)benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,5-dimethylisoxazol-4-yl)methanone](/img/structure/B2450325.png)
![Tert-butyl 3-[2-[methyl(prop-2-enoyl)amino]acetyl]-1,3-diazinane-1-carboxylate](/img/structure/B2450327.png)
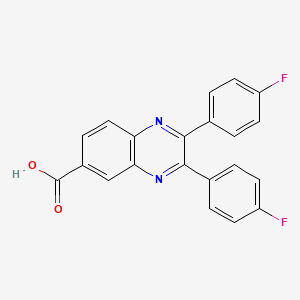
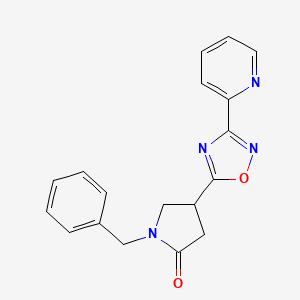
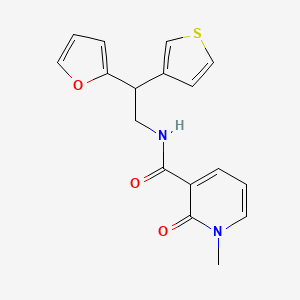
![3-(1,3-benzodioxol-5-yl)-5-(4-chlorobenzyl)-8-fluoro-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2450335.png)

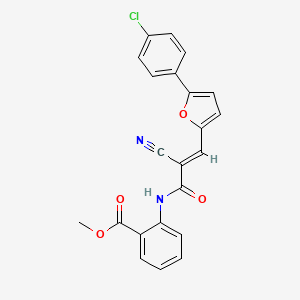
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2450338.png)
